

5-Oxohexanoate: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxohexanoate

Cat. No.: B1238966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **5-oxohexanoate**, a gamma-keto acid of interest in various scientific domains. This document collates available data on its physicochemical characteristics, stability profile, and relevant experimental protocols. It is designed to be a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and synthetic chemistry.

Chemical and Physical Properties

5-Oxohexanoate, also known as 4-acetylbutyric acid, is a C6 medium-chain fatty acid characterized by a ketone group at the 5-position.^{[1][2]} Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile molecule in chemical synthesis.

Physicochemical Data

A summary of the key chemical and physical properties of 5-oxohexanoic acid is presented in the table below. It is important to note that while some data is available for 5-oxohexanoic acid, other parameters are inferred from its esters or structurally similar compounds.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₃	[2]
Molecular Weight	130.14 g/mol	[2]
IUPAC Name	5-oxohexanoic acid	[2]
Synonyms	4-Acetylbutyric acid, 5-Ketohexanoic acid, γ -Acetylbutyric acid	[2][3]
CAS Number	3128-06-1	
Melting Point	13.5 - 14 °C	[4]
Boiling Point	128-129 °C @ 3 Torr	
Density	1.110 g/cm ³ @ 20 °C	
pKa	Data not available	
Water Solubility	Expected to be soluble in polar solvents like water	[5]

Stability and Degradation

As a gamma-keto acid, 5-oxohexanoic acid is generally more stable than its beta-keto counterparts, which are prone to thermal decarboxylation. However, its stability can be influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents.

General Stability Profile

- Thermal Stability: While not prone to rapid decarboxylation at room temperature, elevated temperatures can promote degradation.
- pH Sensitivity: Both strongly acidic and basic conditions can catalyze hydrolytic degradation.
- Oxidative Stability: The presence of the ketone group suggests potential susceptibility to oxidative degradation, possibly through the formation of intermediates like γ -

ketohydroperoxides.

Forced Degradation Studies

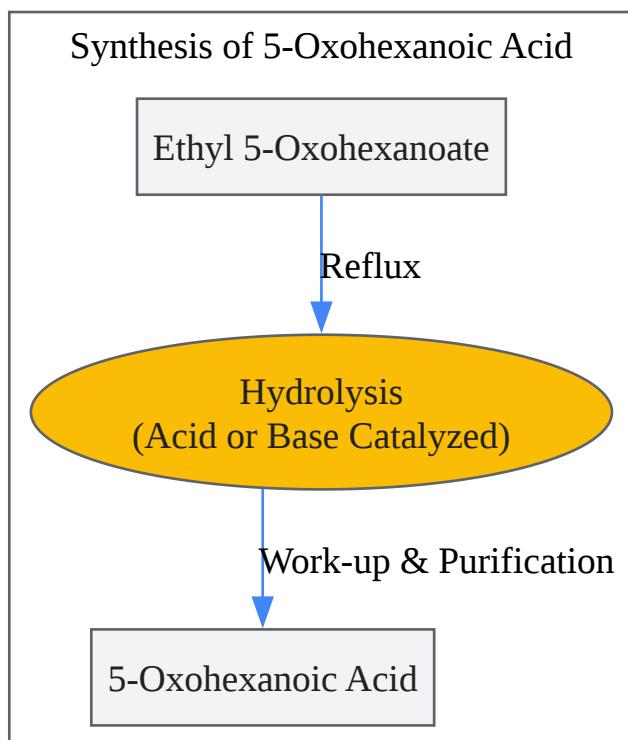
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. A general protocol for conducting a forced degradation study on a keto acid is provided below.

Experimental Protocol: Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of 5-oxohexanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions:
 - Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
 - Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
 - Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.[6]
 - Thermal Degradation: Heat a solid sample of the compound at a temperature significantly above its melting point (e.g., 105°C) for 24 hours.
 - Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
- Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS/MS, to quantify the remaining parent compound and identify degradation products.

Experimental Protocols

This section details methodologies for the synthesis and analysis of **5-oxohexanoate** and its derivatives. The protocols provided are based on established methods for similar compounds


and may require optimization for specific applications.

Synthesis of 5-Oxohexanoic Acid

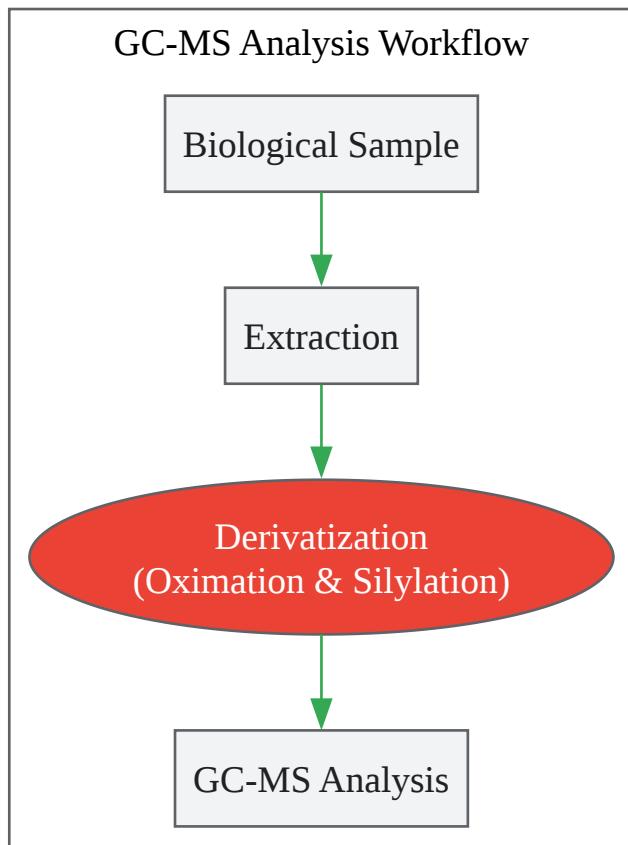
The synthesis of 5-oxohexanoic acid can be achieved through various routes, including the hydrolysis of its corresponding esters, which can be prepared via methods like the acetoacetic ester synthesis.[7][8]

Experimental Protocol: Synthesis via Hydrolysis of Ethyl 5-Oxohexanoate

- Reaction Setup: In a round-bottom flask, dissolve ethyl **5-oxohexanoate** in a suitable solvent such as ethanol.
- Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the flask.
- Reflux: Heat the mixture to reflux and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- Work-up:
 - If acidic hydrolysis was performed, neutralize the reaction mixture with a base.
 - If basic hydrolysis was performed, acidify the reaction mixture to a pH of ~2-3 with a strong acid.
- Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield 5-oxohexanoic acid. Further purification can be achieved by distillation or chromatography if necessary.

[Click to download full resolution via product page](#)

Synthesis of 5-Oxohexanoic Acid via Hydrolysis.


Analytical Methods

The quantification of **5-oxohexanoate** in various matrices, particularly biological fluids, typically requires chromatographic separation coupled with mass spectrometric detection. Derivatization is often employed to improve the volatility and ionization efficiency of the analyte.[9][10][11][12]

Experimental Protocol: GC-MS Analysis (with Derivatization)

- Sample Preparation:
 - For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.[11]
 - Extract the analyte from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.[10]

- Evaporate the organic extract to dryness under a stream of nitrogen.
- Derivatization:
 - Oximation: To protect the ketone group, add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate.[11]
 - Silylation: To derivatize the carboxylic acid group, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate.[11]
- GC-MS Analysis:
 - Column: Use a nonpolar or semi-polar capillary column (e.g., DB-5ms).[8]
 - Injection: Inject the derivatized sample in splitless mode.
 - Oven Program: A typical program starts at a low temperature (e.g., 70°C), ramps to a high temperature (e.g., 280°C), and holds for a few minutes.[10]
 - MS Detection: Operate in full scan mode to identify the analyte and its fragments, and then switch to Selected Ion Monitoring (SIM) mode for quantification.[10]

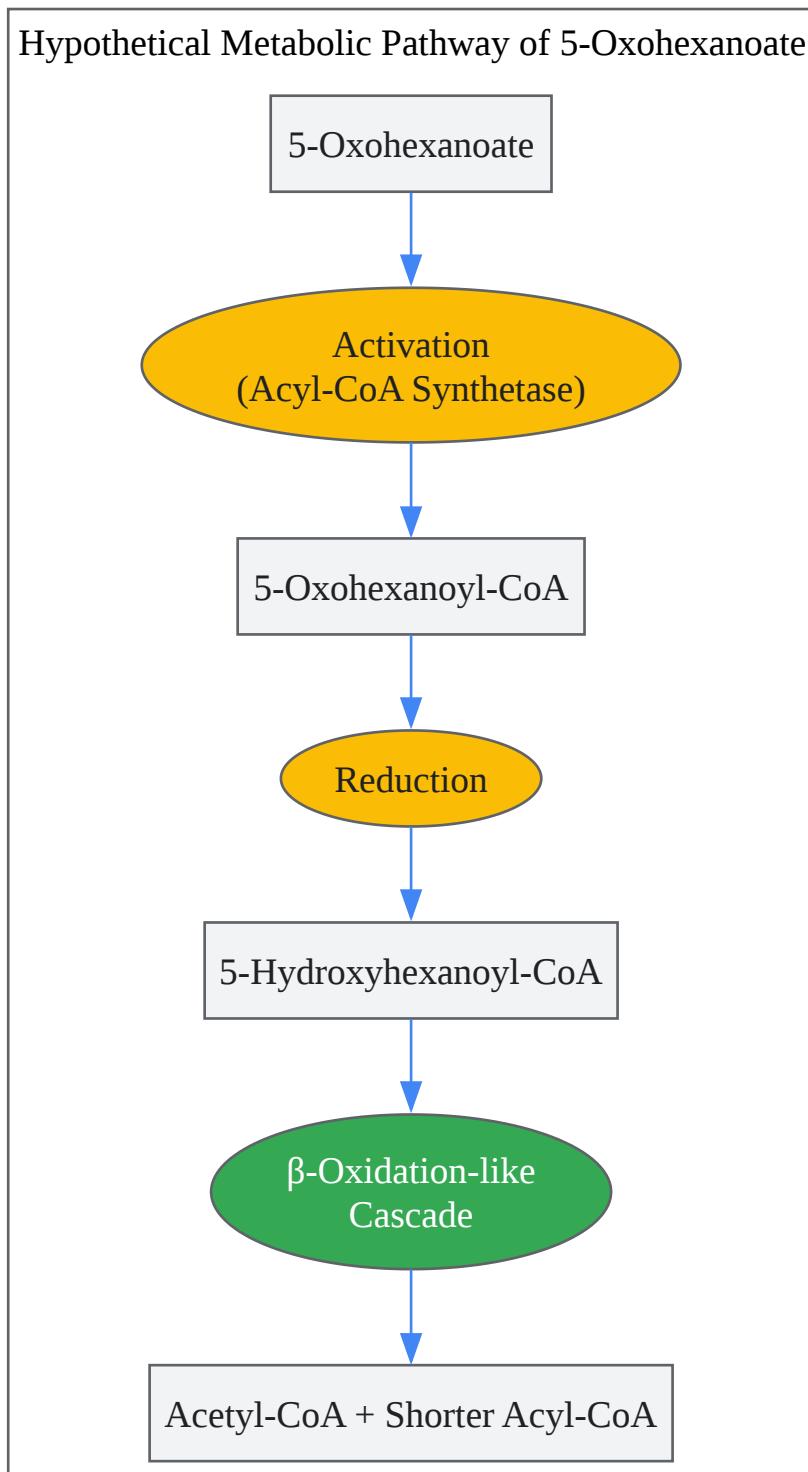
[Click to download full resolution via product page](#)

Workflow for GC-MS analysis of **5-oxohexanoate**.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation:
 - Perform protein precipitation on biological samples using a cold organic solvent (e.g., acetonitrile).[9]
 - Centrifuge and collect the supernatant.
- Derivatization (Optional but Recommended for Improved Sensitivity):
 - To enhance ionization efficiency, the ketone group can be derivatized. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]

- Incubate the supernatant with the derivatizing reagent under optimized pH and temperature conditions.[9]
- LC-MS/MS Analysis:
 - LC System: Use a reverse-phase column (e.g., C18).[9]
 - Mobile Phase: A typical mobile phase consists of water and acetonitrile, both containing a small amount of an acid like formic acid.
 - MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for the derivatized **5-oxohexanoate**. The exact MRM transitions need to be determined by infusing a standard of the derivatized compound.[9]


Metabolic and Signaling Pathways

While the direct involvement of **5-oxohexanoate** in specific signaling pathways is not yet well-established, its structure suggests potential roles in metabolic regulation. Metabolites are increasingly recognized as signaling molecules that can modulate cellular processes.[13]

Hypothetical Metabolic Pathway

Based on its structure as a keto acid, **5-oxohexanoate** is likely to be metabolized through pathways analogous to those for fatty acids and branched-chain amino acids. A plausible catabolic pathway would involve the following steps:

- Activation: The carboxylic acid is activated to its coenzyme A (CoA) thioester, 5-oxohexanoyl-CoA, by an acyl-CoA synthetase.
- Reduction of the Ketone: The ketone group at the 5-position could be reduced to a hydroxyl group.
- Beta-Oxidation-like Cascade: The resulting molecule could then enter a series of reactions similar to beta-oxidation, involving dehydrogenation, hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA and a shorter acyl-CoA.

[Click to download full resolution via product page](#)

A hypothetical metabolic pathway for **5-oxohexanoate**.

Potential Signaling Roles

The metabolic products of **5-oxohexanoate**, such as acetyl-CoA, can influence cellular energy status and impact signaling pathways regulated by energy sensors like AMP-activated protein kinase (AMPK). Furthermore, as a medium-chain fatty acid-like molecule, it may interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation. Further research is needed to elucidate the specific signaling roles of **5-oxohexanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives - Google Patents [patents.google.com]
- 2. Ethyl 5-oxohexanoate | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. labproinc.com [labproinc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolites as signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Oxohexanoate: A Comprehensive Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1238966#chemical-properties-and-stability-of-5-oxohexanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com